molecular formula C20H16N2O2S2 B2822251 N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide CAS No. 863511-02-8

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide

Cat. No.: B2822251
CAS No.: 863511-02-8
M. Wt: 380.48
InChI Key: VWRWVIBBCNNFJW-UHFFFAOYSA-N
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Description

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is a compound that belongs to the class of thiazole derivatives. Thiazoles are five-membered heterocyclic compounds containing both sulfur and nitrogen atoms. These compounds are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and antitumor properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide typically involves the reaction of 2-phenylthiazole with naphthalene-2-sulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification process may involve crystallization techniques to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential antibacterial and antifungal properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its biological activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to the inhibition of bacterial growth or the reduction of inflammation. The exact pathways involved depend on the specific biological context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide is unique due to the presence of both the phenylthiazole and naphthalene-2-sulfonamide moieties. This combination imparts distinct biological activities and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

N-[(2-phenyl-1,3-thiazol-4-yl)methyl]naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N2O2S2/c23-26(24,19-11-10-15-6-4-5-9-17(15)12-19)21-13-18-14-25-20(22-18)16-7-2-1-3-8-16/h1-12,14,21H,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWRWVIBBCNNFJW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CS2)CNS(=O)(=O)C3=CC4=CC=CC=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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